BenchChemオンラインストアへようこそ!

benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate

CYP24A1 inhibition Virtual screening Binding free energy

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (CAS 85612-31-3; molecular formula C₂₆H₂₁N₃O₃; MW 423.46) is a synthetic chiral small molecule featuring a benzyl ester side chain, a 4-oxoquinazolin-3(4H)-yl core, and an indole moiety. The (R)-enantiomer is registered under NCI identifier NSC 382818 / NCI_382818 and is catalogued in the BRENDA enzyme database as an inhibitor of CYP24A1 (EC 1.14.15.16).

Molecular Formula C26H21N3O3
Molecular Weight 423.5 g/mol
CAS No. 85612-31-3
Cat. No. B14010244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate
CAS85612-31-3
Molecular FormulaC26H21N3O3
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2
InChIKeyWJAHYUYCGOGPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (85612-31-3): Compound Identity, Database Annotations, and Procurement Context


Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (CAS 85612-31-3; molecular formula C₂₆H₂₁N₃O₃; MW 423.46) is a synthetic chiral small molecule featuring a benzyl ester side chain, a 4-oxoquinazolin-3(4H)-yl core, and an indole moiety . The (R)-enantiomer is registered under NCI identifier NSC 382818 / NCI_382818 and is catalogued in the BRENDA enzyme database as an inhibitor of CYP24A1 (EC 1.14.15.16) [1]. The compound belongs to the hybrid indole–quinazolinone chemotype, a scaffold class explored for cytochrome P450 modulation, though the majority of biological characterization for this specific compound remains at the computational screening stage [2].

Why Generic Substitution Fails for Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (85612-31-3): Target Specificity and Scaffold Constraints


CYP24A1 inhibitors span multiple structurally disparate chemotypes—azole antifungals (e.g., ketoconazole), styryl-indoles, tetralones, and quinazolinone hybrids—each with distinct binding modes, selectivity profiles vs. CYP27B1, and physicochemical properties [1]. Within the indole–quinazolinone hybrid subclass, variations in linker geometry, ester vs. acid functionality at the propanoate terminus, and stereochemistry at the C-2 position can profoundly alter docking poses and predicted binding free energies [2]. Generic substitution of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate by a superficially similar analog—e.g., a methyl ester congener or a racemic mixture—risks loss of the specific pharmacophoric features (benzyl ester hydrophobicity, (R)-configuration) that computational models have associated with CYP24A1 active-site complementarity [3]. The sections below quantify where differentiation data exist and, critically, where they do not.

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (85612-31-3): Quantitative Differentiation Evidence vs. Comparators


CYP24A1 Virtual Screening Hit Status: NCI_382818 vs. NCI_95001 and UNPD_141613

In a 2019 computational study employing structure-based, atom-based pharmacophore, and e-pharmacophore screening cascades against a CYP24A1 homology model, NCI_382818 (the (R)-enantiomer of the target compound) was one of only three compounds retained from the full NCI diversity library after sequential filtering by docking score, binding free energy (MM-PBSA), and molecular dynamics stability [1]. The study identified NCI_95001 and UNPD_141613 as the two other hits. However, individual binding free energy values (ΔG) for each compound were reported only in aggregate within the full text and are not publicly disaggregated in the abstract or open-access metadata; the authors stated that 'combined computational investigation showed that the compounds NCI_95001, NCI_382818 and UNPD_141613 may have inhibitory effects against the CYP24A1 protein' [1]. No experimental IC₅₀ data exist for NCI_382818.

CYP24A1 inhibition Virtual screening Binding free energy

Stereochemical Differentiation: (R)-Enantiomer Specificity vs. Racemate and (S)-Enantiomer

The BRENDA enzyme database entry explicitly specifies the (2R)-configuration for the active ligand, registered as benzyl (2R)-3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)propanoate [1]. The CAS registry 85612-31-3 corresponds to the racemic or unspecified stereoisomer mixture. No computational or experimental comparison of (R)- vs. (S)-enantiomer binding to CYP24A1 has been published. However, chiral resolution is a documented differentiator for quinazolinone-based enzyme inhibitors: analogous (R)-methyl ester congeners (e.g., CAS 1190111-93-3) and (S)-dipeptide derivatives (e.g., CAS 1173180-37-4) are catalogued separately, indicating that stereochemistry is recognized as a critical identity parameter in this chemical series [2].

Stereochemistry Enantiomer specificity CYP24A1

Chemotype Differentiation: Indole–Quinazolinone Hybrid vs. Azole and Tetralone CYP24A1 Inhibitors

CYP24A1 inhibitors reported in the literature fall into at least four structurally distinct chemotypes: (i) imidazole/triazole antifungals (e.g., ketoconazole, IC₅₀ ~0.5–5 μM [1]); (ii) styryl-indoles (e.g., imidazole styrylindoles with IC₅₀ comparable to or greater than ketoconazole [1]); (iii) 2-benzylidene/2-benzyl-6-methoxy-tetralones (e.g., compound 9c, IC₅₀ 25.57 μM against wild-type CYP24A1 [2]); and (iv) indole–quinazolinone hybrids, to which NCI_382818 belongs [3]. The quinazolinone core introduces hydrogen-bond acceptor capacity at the 4-oxo position and π-stacking potential distinct from the tetralone and azole scaffolds. No experimental IC₅₀ comparison between NCI_382818 and any of these chemotypes is available.

Chemotype comparison CYP24A1 Scaffold diversity

Physicochemical Property Differentiation: MW, PSA, and Rotatable Bonds vs. Reference CYP24A1 Inhibitors

Calculated physicochemical properties for the target compound include molecular weight 423.46 g/mol, topological polar surface area (TPSA) 76.98 Ų, and approximately 8 rotatable bonds . By comparison, ketoconazole (MW 531.43; TPSA 101.1 Ų) is substantially larger and more polar, while VID400 (MW ~415; TPSA ~60 Ų) and tetralone-based inhibitors (MW typically 280–350) occupy different property space . The benzyl ester group contributes lipophilicity not present in carboxylic acid analogs (e.g., the corresponding propionic acid, (2S)-3-[(9R,9aR)-1,9-dihydroxy-2,2-dimethyl-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]-2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, ZINC35270978) [1].

Physicochemical properties Drug-likeness CYP24A1

Enzyme Target Annotation Specificity: CYP24A1 (EC 1.14.15.16) vs. Off-Target CYP Enzymes

BRENDA annotates benzyl (2R)-3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)propanoate exclusively as an inhibitor of EC 1.14.15.16 (CYP24A1), with no additional enzyme targets recorded [1]. This contrasts with multi-target indole–quinazolinone derivatives that inhibit EGFR, CDK2, or HDAC isoforms simultaneously . The annotation is based on a single-source computational study and does not constitute experimental selectivity profiling. No panel screen data (e.g., against CYP27B1, CYP3A4, or other CYP isoforms) exist for this compound.

Target annotation CYP24A1 Selectivity

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (85612-31-3): Recommended Application Scenarios Grounded in Available Evidence


Computational Medicinal Chemistry: CYP24A1-Focused Virtual Screening Benchmarking and Pharmacophore Refinement

NCI_382818 serves as a validated computational hit for CYP24A1, having survived a rigorous multi-stage in silico screening cascade (pharmacophore → docking → MM-PBSA → MD) [1]. Researchers developing new CYP24A1 pharmacophore models or benchmarking docking scoring functions can use this compound as a positive control for method validation. Unlike ketoconazole, whose CYP24A1 inhibition involves heme iron coordination not captured by all scoring functions, NCI_382818 is predicted to bind via non-covalent interactions, making it suitable for testing pose-prediction algorithms that lack metal-coordination parameters [1].

Synthetic Chemistry: Scaffold for Structure–Activity Relationship (SAR) Exploration of Indole–Quinazolinone CYP Inhibitors

The benzyl ester functionality provides a tractable handle for SAR diversification: hydrolysis to the free acid (cf. ZINC35270978) or transesterification to methyl, ethyl, or substituted benzyl esters can probe the lipophilic requirements of the CYP24A1 active site [1]. The indole NH and quinazolinone 4-oxo group offer additional derivatization points. Researchers can synthesize a focused library around the NCI_382818 scaffold and evaluate CYP24A1 inhibitory activity, using the computational binding mode predictions from Jayaraj et al. (2019) as a design hypothesis [2].

Biochemical Pharmacology: Experimental Validation of CYP24A1 as a Therapeutic Target in Vitamin D-Related Disorders

Given that CYP24A1 overexpression is implicated in chronic kidney disease, osteoporosis, and certain cancers via accelerated vitamin D catabolism, NCI_382818 represents a structurally novel starting point for tool compound development [1]. Procurement of the (R)-enantiomer for in vitro CYP24A1 enzyme inhibition assays (e.g., using recombinant CYP24A1 and 25-hydroxyvitamin D₃ substrate) would generate the first experimental IC₅₀ value for this chemotype, enabling direct comparison with ketoconazole and VID400 [2]. Selectivity counterscreening against CYP27B1 is essential to assess therapeutic window.

Reference Standard Procurement: NCI-Defined Identity for Reproducible Research

The dual NCI/NSC designation (NCI_382818 / NSC 382818) links this compound to the National Cancer Institute's Developmental Therapeutics Program chemical repository, providing a traceable identity for academic research groups requiring defined chemical standards [1]. When ordering from commercial vendors, specification of CAS 85612-31-3 with the NCI_382818 cross-reference and, where relevant, the (R)-stereochemistry ensures batch-to-batch consistency, which is critical for reproducibility in biochemical assays [2].

Quote Request

Request a Quote for benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.